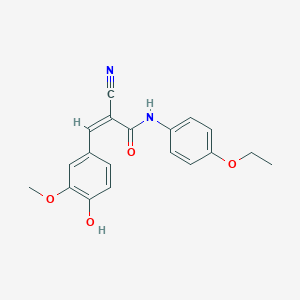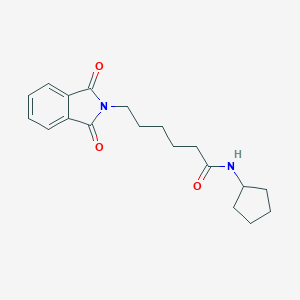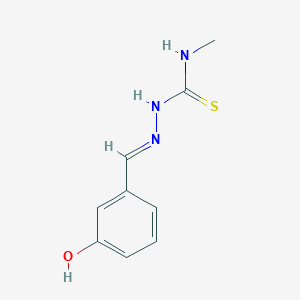
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide, also known as BEH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. BEH is a member of the acrylamide family, which is known for its diverse biological and pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is not fully understood. However, studies have shown that N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide exerts its biological effects by inhibiting various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess various biochemical and physiological effects. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been shown to possess anti-inflammatory and antioxidant properties. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to inhibit the activity of various enzymes, including tyrosinase, cholinesterase, and cyclooxygenase-2.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several advantages for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is relatively easy to synthesize and has a high yield. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is also stable under various conditions, making it easy to handle and store. However, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has some limitations for lab experiments. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is highly toxic and should be handled with care. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has several potential future directions. One potential direction is the development of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another potential direction is the use of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its potential applications in various fields.
Conclusion:
In conclusion, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and material science. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. Further studies are needed to fully understand the potential of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide and its applications in various fields.
Méthodes De Synthèse
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Michael addition reaction, and the Suzuki coupling reaction. The Knoevenagel condensation reaction is the most commonly used method for the synthesis of N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide. In this reaction, benzaldehyde and ethyl cyanoacetate are reacted in the presence of a base to produce the intermediate product, which is then reacted with 3-ethoxy-4-hydroxybenzaldehyde and benzylamine to form N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide.
Applications De Recherche Scientifique
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been shown to possess potent anticancer, antifungal, and antimicrobial activities. N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has also been investigated for its potential as a diagnostic tool for cancer and other diseases. In addition, N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide has been used as a building block for the synthesis of various organic materials, including polymers and dendrimers.
Propriétés
Nom du produit |
N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)acrylamide |
|---|---|
Formule moléculaire |
C19H18N2O3 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
(E)-N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O3/c1-2-24-18-11-15(8-9-17(18)22)10-16(12-20)19(23)21-13-14-6-4-3-5-7-14/h3-11,22H,2,13H2,1H3,(H,21,23)/b16-10+ |
Clé InChI |
CUMBMROLBJOWPC-MHWRWJLKSA-N |
SMILES isomérique |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NCC2=CC=CC=C2)O |
SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
SMILES canonique |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[[(E)-(3-bromo-5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-N'-phenylcarbamimidothioic acid](/img/structure/B255270.png)
![Methyl 4-{2-[(allylamino)carbothioyl]carbohydrazonoyl}benzoate](/img/structure/B255274.png)


![1-[[(E)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B255278.png)
![[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B255279.png)
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B255280.png)
![(5E)-2-(2-chloroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B255285.png)
![6-[5-(2-Nitrophenyl)furan-2-yl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B255286.png)
![2-[2-[(Z)-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B255288.png)
![6-[5-(4-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B255291.png)